11-Oxoisomogroside V

Description

BenchChem offers high-quality 11-Oxoisomogroside V suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 11-Oxoisomogroside V including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C60H100O29 |

|---|---|

Molecular Weight |

1285.4 g/mol |

IUPAC Name |

(3S,8S,9R,10R,13R,14S,17R)-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |

InChI |

InChI=1S/C60H100O29/c1-23(9-13-35(57(4,5)79)87-55-50(89-54-47(77)42(72)38(68)29(20-63)83-54)43(73)39(69)31(85-55)22-80-51-45(75)40(70)36(66)27(18-61)81-51)24-15-16-58(6)32-12-10-25-26(60(32,8)33(65)17-59(24,58)7)11-14-34(56(25,2)3)86-52-48(78)44(74)49(30(21-64)84-52)88-53-46(76)41(71)37(67)28(19-62)82-53/h10,23-24,26-32,34-55,61-64,66-79H,9,11-22H2,1-8H3/t23-,24-,26-,27-,28-,29-,30-,31-,32+,34+,35-,36-,37-,38-,39-,40+,41+,42+,43+,44-,45-,46-,47-,48-,49-,50-,51-,52+,53+,54+,55+,58+,59-,60+/m1/s1 |

InChI Key |

GYNJOGFMTYRQFZ-CUJNAQHJSA-N |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)[C@H]4CC[C@@]5([C@@]4(CC(=O)[C@@]6([C@H]5CC=C7[C@H]6CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)C)C)C |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(=O)C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)C |

Origin of Product |

United States |

The Discovery and Isolation of 11-Oxoisomogroside V from Siraitia grosvenorii: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, isolation, and preliminary characterization of 11-Oxoisomogroside V, a cucurbitane glucoside derived from the fruit of Siraitia grosvenorii (Luo Han Guo). This document provides a comprehensive overview of the experimental protocols for extraction and purification, quantitative data, and the initial biological activity assessment related to the activation of the PGC-1α promoter. The information is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Siraitia grosvenorii, a perennial vine of the Cucurbitaceae family, is a well-known traditional Chinese medicine and is commercially cultivated for its intensely sweet-tasting compounds, primarily mogrosides.[1][2] These triterpenoid glycosides are of significant interest due to their potential as natural, non-caloric sweeteners and their diverse pharmacological activities.[1][3] Recent phytochemical investigations into the crude extract of S. grosvenorii have led to the discovery of several new cucurbitane glucosides, including 11-Oxoisomogroside V.[1][4] This compound is structurally related to the highly abundant Mogroside V but possesses an oxidized functional group at the C-11 position.[1][5] Preliminary studies have indicated that 11-Oxoisomogroside V exhibits moderate activity in activating the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) promoter, a key regulator of mitochondrial biogenesis and energy metabolism.[6] This guide provides a detailed account of the scientific endeavors that led to the identification and isolation of this novel natural product.

Discovery and Isolation of 11-Oxoisomogroside V

The discovery of 11-Oxoisomogroside V was the result of systematic phytochemical analysis of the crude extract of S. grosvenorii fruits.[1][4] The isolation procedure involved a multi-step chromatographic process designed to separate the complex mixture of triterpenoid glycosides present in the plant material.

Experimental Protocol: Extraction and Purification

The following protocol is a representative methodology based on established procedures for the isolation of mogrosides from S. grosvenorii.

2.1.1. Plant Material and Extraction

-

Plant Material: Dried fruits of Siraitia grosvenorii.

-

Extraction: The powdered, dried fruits are extracted with a 70% aqueous ethanol solution at an elevated temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the glycosides.[7] The combined extracts are then concentrated under reduced pressure to yield a crude extract.

2.1.2. Chromatographic Purification

The crude extract is subjected to a series of chromatographic separations to isolate 11-Oxoisomogroside V.

-

Macroporous Resin Column Chromatography: The crude extract is first fractionated using a macroporous resin column (e.g., D101).[7] The column is washed with water to remove sugars and other polar impurities, followed by elution with a stepwise gradient of ethanol in water. Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Silica Gel Column Chromatography: Fractions enriched with mogrosides are further purified on a silica gel column. Elution is typically performed with a solvent system of chloroform-methanol-water in varying ratios.

-

Octadecylsilyl (ODS) Column Chromatography: Subsequent purification is carried out on a reverse-phase ODS column, with a mobile phase of methanol-water or acetonitrile-water gradient.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification of 11-Oxoisomogroside V is achieved by preparative HPLC on a C18 column. A typical mobile phase would be a gradient of acetonitrile in water.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. assaygenie.com [assaygenie.com]

- 4. Cucurbitane Glucosides from the Crude Extract of Siraitia grosvenorii with Moderate Effects on PGC-1α Promoter Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [A new natural saponin from fruits of Siraitia grosvenorii] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. maxapress.com [maxapress.com]

An In-depth Technical Guide to 11-Oxoisomogroside V: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Oxoisomogroside V is a cucurbitane-type triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (Luo Han Guo). This compound, along with other mogrosides, contributes to the characteristic sweetness of the fruit extract, which is widely used as a natural, non-caloric sweetener. Beyond its sweetness, 11-Oxoisomogroside V has garnered scientific interest for its potential biological activities, including the activation of the transcriptional coactivator PGC-1α, a key regulator of energy metabolism. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and spectroscopic data of 11-Oxoisomogroside V, along with detailed experimental protocols for its isolation and characterization.

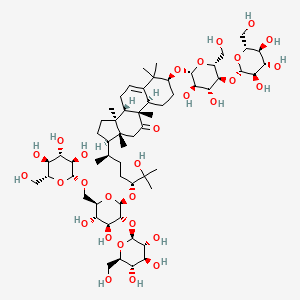

Chemical Structure and Stereochemistry

11-Oxoisomogroside V possesses a complex molecular architecture, featuring a tetracyclic triterpenoid aglycone, known as mogrol, substituted with five β-D-glucose units. The structure was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)[1][2].

The aglycone is characterized by a cucurbitane skeleton with an oxidized carbonyl group at the C-11 position. The five glucose moieties are attached at two positions on the aglycone: a trisaccharide chain at C-3 and a disaccharide chain at C-24. The complete chemical name for the aglycone is 10α-cucurbit-5-ene-3β,24(R),25-triol-11-one.

The stereochemistry of the glycosidic linkages has been determined to be β for all five glucose units. The connectivity of the sugar chains is as follows:

-

At C-3 of the aglycone: A trisaccharide chain with the structure β-D-glucopyranosyl-(1→2)-[β-D-glucopyranosyl-(1→6)]-β-D-glucopyranoside.

-

At C-24 of the aglycone: A disaccharide chain with the structure β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside.

The molecular formula of 11-Oxoisomogroside V is C₆₀H₁₀₀O₂₉, and its molecular weight is 1285.42 g/mol [3].

A two-dimensional representation of the chemical structure is provided below:

Caption: Simplified diagram of 11-Oxoisomogroside V structure.

Quantitative Data

The structural elucidation of 11-Oxoisomogroside V was heavily reliant on NMR spectroscopy. The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for 11-Oxoisomogroside V, as reported in the literature[1][2]. The data were acquired in pyridine-d₅.

Table 1: ¹³C NMR Data for 11-Oxoisomogroside V (150 MHz, C₅D₅N)

| Position | δc (ppm) | Position | δc (ppm) |

| Aglycone | Glc I (at C-3) | ||

| 1 | 38.1 | 1' | 105.7 |

| 2 | 26.8 | 2' | 83.1 |

| 3 | 88.9 | 3' | 78.4 |

| 4 | 39.7 | 4' | 71.8 |

| 5 | 52.9 | 5' | 78.2 |

| 6 | 121.7 | 6' | 69.4 |

| 7 | 134.5 | Glc II (at C-3, 1→2) | |

| 8 | 48.1 | 1'' | 105.2 |

| 9 | 51.5 | 2'' | 75.3 |

| 10 | 41.2 | 3'' | 78.3 |

| 11 | 211.3 | 4'' | 71.6 |

| 12 | 50.1 | 5'' | 78.1 |

| 13 | 47.8 | 6'' | 62.8 |

| 14 | 49.8 | Glc III (at C-3, 1→6) | |

| 15 | 32.1 | 1''' | 104.9 |

| 16 | 28.5 | 2''' | 75.2 |

| 17 | 45.3 | 3''' | 78.2 |

| 18 | 20.1 | 4''' | 71.5 |

| 19 | 28.7 | 5''' | 78.0 |

| 20 | 36.1 | 6''' | 62.7 |

| 21 | 18.9 | Glc IV (at C-24) | |

| 22 | 35.4 | 1'''' | 105.9 |

| 23 | 29.1 | 2'''' | 75.4 |

| 24 | 76.9 | 3'''' | 78.5 |

| 25 | 72.1 | 4'''' | 71.9 |

| 26 | 30.1 | 5'''' | 78.3 |

| 27 | 28.9 | 6'''' | 69.5 |

| 28 | 25.1 | Glc V (at C-24, 1→6) | |

| 29 | 19.8 | 1''''' | 104.8 |

| 30 | 25.9 | 2''''' | 75.1 |

| 3''''' | 78.1 | ||

| 4''''' | 71.4 | ||

| 5''''' | 77.9 | ||

| 6''''' | 62.6 |

Table 2: ¹H NMR Data for 11-Oxoisomogroside V (600 MHz, C₅D₅N)

| Position | δH (ppm, J in Hz) | Position | δH (ppm, J in Hz) |

| Aglycone | Glc I (at C-3) | ||

| 1α | 1.45 m | 1' | 4.91 d (7.8) |

| 1β | 1.05 m | 2' | 4.32 m |

| 2α | 2.15 m | 3' | 4.15 m |

| 2β | 1.85 m | 4' | 4.10 m |

| 3α | 3.25 dd (11.4, 4.2) | 5' | 3.95 m |

| 7 | 5.85 br s | 6'a | 4.55 m |

| 12β | 2.85 d (16.2) | 6'b | 4.25 m |

| 18 | 1.01 s | Glc II (at C-3, 1→2) | |

| 19 | 1.35 s | 1'' | 5.35 d (7.8) |

| 21 | 0.95 d (6.0) | Glc III (at C-3, 1→6) | |

| 26 | 1.51 s | 1''' | 4.88 d (7.8) |

| 27 | 1.49 s | Glc IV (at C-24) | |

| 28 | 1.25 s | 1'''' | 4.95 d (7.8) |

| 29 | 0.91 s | Glc V (at C-24, 1→6) | |

| 30 | 1.41 s | 1''''' | 4.85 d (7.8) |

Experimental Protocols

Isolation and Purification of 11-Oxoisomogroside V

The following is a generalized protocol for the isolation of 11-Oxoisomogroside V from the fruits of Siraitia grosvenorii, based on published methods[1][2].

References

The Genesis of Sweetness: A Technical Guide to the Biosynthesis of 11-Oxoisomogroside V in Monk Fruit

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of 11-Oxoisomogroside V, a potent natural sweetener found in monk fruit (Siraitia grosvenorii). This document details the enzymatic pathway, presents key quantitative data, outlines experimental protocols for pathway elucidation, and provides visual representations of the core biochemical processes.

Introduction: The Molecular Architecture of a Natural Sweetener

Monk fruit, or Siraitia grosvenorii, is renowned for its intensely sweet triterpenoid glycosides known as mogrosides. Among these, 11-Oxoisomogroside V is a significant contributor to the fruit's sweet taste profile. The biosynthesis of this complex molecule is a multi-step enzymatic cascade that begins with a common isoprenoid precursor and involves a series of intricate oxidation and glycosylation reactions. Understanding this pathway is paramount for metabolic engineering efforts aimed at enhancing the production of these valuable non-caloric sweeteners and for the development of novel therapeutic agents.

The biosynthesis of mogrosides, including 11-Oxoisomogroside V, involves five key families of enzymes: squalene epoxidases, triterpenoid synthases, epoxide hydrolases, cytochrome P450 monooxygenases (CYP450s), and UDP-glucosyltransferases (UGTs).[1][2][3] The pathway can be broadly divided into two major stages: the formation of the aglycone core, mogrol, and its subsequent glycosylation to yield a diverse array of mogrosides.

The Biosynthetic Pathway of 11-Oxoisomogroside V

The journey from the fundamental building block of isoprenoids to the complex structure of 11-Oxoisomogroside V is a testament to the intricate molecular machinery of monk fruit. The pathway commences with the cyclization of 2,3-oxidosqualene and culminates in a series of specific enzymatic modifications.

Formation of the Cucurbitadienol Skeleton

The biosynthesis initiates with the cyclization of 2,3-oxidosqualene to form the foundational triterpenoid skeleton, cucurbitadienol. This crucial step is catalyzed by the enzyme cucurbitadienol synthase (CS) .[4][5]

Oxidation at the C-11 Position: The Genesis of the "Oxo" Group

A key modification leading to the "oxo" functional group at the 11th carbon is orchestrated by a multifunctional cytochrome P450 enzyme, CYP87D18 . This enzyme catalyzes a two-step oxidation of cucurbitadienol at the C-11 position. The first step involves the hydroxylation of cucurbitadienol to produce 11-hydroxy-cucurbitadienol. Subsequently, CYP87D18 further oxidizes the hydroxyl group to an oxo group, yielding 11-oxo-cucurbitadienol .[6][7] This intermediate is a critical branching point in the pathway leading to 11-oxo-mogrosides.

Further Modifications to Form the Mogrol Aglycone

Following the C-11 oxidation, a series of additional enzymatic reactions, including the action of epoxide hydrolases and other CYP450s, are responsible for further hydroxylations at other positions of the cucurbitadienol backbone to form the aglycone mogrol .[8][9]

Glycosylation Cascade to 11-Oxoisomogroside V

The final and diversifying phase of the biosynthesis is a series of glycosylation reactions catalyzed by UDP-glucosyltransferases (UGTs). These enzymes sequentially add glucose moieties to the mogrol backbone. The formation of 11-Oxoisomogroside V involves the glycosylation of the 11-oxo-mogrol precursor. Specific UGTs, such as UGT94-289-3, are responsible for the addition of multiple glucose units to generate the final pentaglucosylated structure of 11-Oxoisomogroside V.[9][10]

Diagram of the Biosynthesis Pathway of 11-Oxoisomogroside V

Caption: Biosynthetic pathway of 11-Oxoisomogroside V.

Quantitative Data Presentation

The efficiency and regulation of the biosynthetic pathway are critical for the accumulation of 11-Oxoisomogroside V. The following tables summarize key quantitative data from published literature.

Table 1: Kinetic Parameters of Key UDP-Glucosyltransferases (UGTs) in Mogroside Biosynthesis

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Reference |

| UGTMS1 | Mogroside IIE | 150.3 ± 12.5 | 0.12 ± 0.01 | 0.0008 | [1] |

| UGTMS1-M7 | Mogroside IIE | 89.2 ± 7.6 | 0.25 ± 0.02 | 0.0028 | [1] |

Note: Data for other enzymes in the pathway, such as squalene epoxidase, cucurbitadienol synthase, and CYP450s, are limited in terms of comprehensive kinetic parameters in the public domain.

Table 2: Accumulation of Major Mogrosides During Monk Fruit Development

| Days After Pollination | Mogroside IIE (mg/g DW) | Mogroside III (mg/g DW) | Siamenoside I (mg/g DW) | Mogroside V (mg/g DW) |

| 34 | 10.2 ± 1.5 | 2.1 ± 0.4 | 0.5 ± 0.1 | 1.8 ± 0.3 |

| 55 | 8.5 ± 1.2 | 5.8 ± 0.9 | 2.3 ± 0.5 | 15.6 ± 2.1 |

| 75 | 2.1 ± 0.3 | 3.2 ± 0.6 | 4.5 ± 0.8 | 35.2 ± 4.5 |

Data are representative values compiled from literature and may vary between different monk fruit cultivars and growing conditions.

Experimental Protocols

The elucidation of the 11-Oxoisomogroside V biosynthetic pathway has been made possible through a combination of molecular biology, biochemistry, and analytical chemistry techniques. This section provides an overview of the key experimental protocols.

Heterologous Expression and Purification of Biosynthetic Enzymes

Objective: To produce and purify individual enzymes of the mogroside biosynthesis pathway for in vitro characterization.

Protocol for Expression in Saccharomyces cerevisiae (Yeast): [11]

-

Gene Synthesis and Codon Optimization: Synthesize the coding sequences of the target genes (e.g., SgCS, CYP87D18, AtCPR1, SgEPH3) with codon optimization for yeast expression.

-

Vector Construction: Clone the synthesized genes into a suitable yeast expression vector, such as the pESC series, under the control of an inducible promoter (e.g., GAL1). For P450 enzymes, co-expression with a cytochrome P450 reductase (CPR), such as from Arabidopsis thaliana (AtCPR1), is essential for activity.

-

Yeast Transformation: Transform the expression constructs into a suitable yeast strain (e.g., BY4741) using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.

-

Protein Expression: Grow the transformed yeast cells in a selective medium to an appropriate cell density (e.g., OD600 of 0.8-1.0). Induce protein expression by adding galactose to the medium.

-

Microsome Isolation (for membrane-bound enzymes like CYPs and SQE):

-

Harvest the yeast cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer containing protease inhibitors.

-

Disrupt the cells using glass beads or a French press.

-

Centrifuge the lysate at a low speed to remove cell debris.

-

Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a storage buffer.

-

-

Purification of Soluble Enzymes (e.g., UGTs expressed in E. coli): [1]

-

Clone the UGT gene into an E. coli expression vector with an affinity tag (e.g., His-tag).

-

Transform the vector into a suitable E. coli strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG.

-

Lyse the cells by sonication.

-

Clarify the lysate by centrifugation.

-

Purify the soluble protein using affinity chromatography (e.g., Ni-NTA agarose).

-

Experimental Workflow for Heterologous Expression

Caption: Workflow for heterologous expression and purification.

In Vitro Enzyme Assays

Objective: To determine the function and catalytic activity of the purified enzymes.

Protocol for CYP87D18 Activity Assay: [5]

-

Reaction Mixture: Prepare a reaction mixture containing the purified CYP87D18-containing microsomes, the substrate (cucurbitadienol), a NADPH regenerating system (glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+), and a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific duration.

-

Reaction Termination and Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate). Extract the products into the organic phase.

-

Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify 11-hydroxy-cucurbitadienol and 11-oxo-cucurbitadienol.

Protocol for UGT Activity Assay: [1]

-

Reaction Mixture: Prepare a reaction mixture containing the purified UGT enzyme, the acceptor substrate (e.g., 11-oxo-mogrol), the sugar donor (UDP-glucose), and a suitable buffer (e.g., Tris-HCl, pH 7.5) with MgCl2.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C).

-

Reaction Termination: Stop the reaction by adding methanol.

-

Analysis: Analyze the products by High-Performance Liquid Chromatography (HPLC) or LC-MS to identify the glycosylated products.

Quantitative Analysis of Mogrosides by LC-MS/MS

Objective: To accurately quantify the levels of 11-Oxoisomogroside V and other mogrosides in plant extracts or enzymatic reactions.

Protocol:

-

Sample Preparation:

-

Homogenize the monk fruit tissue in a suitable solvent (e.g., 80% methanol).

-

Extract the mogrosides using ultrasonication or maceration.

-

Centrifuge the extract to remove solid debris.

-

Filter the supernatant through a 0.22 µm filter.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Gradient: A typical gradient might start with a low percentage of B, which is gradually increased to elute the more hydrophobic mogrosides.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

MRM Transitions: Select specific precursor-to-product ion transitions for each mogroside to ensure high selectivity and sensitivity. For example, for Mogroside V, a common transition is m/z 1285.6 → 1123.5.

-

-

-

Quantification:

-

Prepare a calibration curve using authentic standards of the mogrosides of interest.

-

Calculate the concentration of each mogroside in the sample by comparing its peak area to the calibration curve.

-

Logical Relationship for LC-MS/MS Quantification

Caption: Logical workflow for LC-MS/MS quantification.

Conclusion and Future Perspectives

The elucidation of the biosynthetic pathway of 11-Oxoisomogroside V in monk fruit has provided a molecular roadmap for understanding the production of these valuable natural sweeteners. The identification of key enzymes, particularly the multifunctional CYP450 CYP87D18 and specific UGTs, opens up new avenues for metabolic engineering and synthetic biology approaches to enhance the yield of desired mogrosides. Future research will likely focus on the detailed kinetic characterization of all enzymes in the pathway, the elucidation of the regulatory mechanisms governing gene expression, and the reconstruction of the entire pathway in microbial hosts for sustainable and scalable production. This knowledge will not only impact the food and beverage industry but also has the potential for the development of novel pharmaceuticals based on the diverse biological activities of mogrosides.

References

- 1. Glycosyltransferase engineering and multi-glycosylation routes development facilitating synthesis of high-intensity sweetener mogrosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. Identification of a Novel Specific Cucurbitadienol Synthase Allele in Siraitia grosvenorii Correlates with High Catalytic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Oxidation of Cucurbitadienol Catalyzed by CYP87D18 in the Biosynthesis of Mogrosides from Siraitia grosvenorii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Construction and Optimization of the de novo Biosynthesis Pathway of Mogrol in Saccharomyces Cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

11-Oxoisomogroside V CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Oxoisomogroside V is a cucurbitane triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit). This document provides a comprehensive technical overview of 11-Oxoisomogroside V, including its chemical identity, and detailed summaries of its known biological activities. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Identity

| Compound Name | 11-Oxoisomogroside V |

| CAS Number | 126105-11-1[1] |

| Molecular Formula | C60H100O29 |

| Molecular Weight | 1285.42 g/mol |

| Synonyms | 11-oxo-mogroside V |

| Source | Siraitia grosvenorii (Luo Han Guo or Monk Fruit) |

Biological Activities

11-Oxoisomogroside V has demonstrated notable biological activities, particularly in the activation of the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) promoter and as a potent antioxidant.

PGC-1α Promoter Activation

11-Oxoisomogroside V has been shown to activate the transcriptional activity of PGC-1α, a master regulator of mitochondrial biogenesis and energy metabolism. This activity suggests potential therapeutic applications in metabolic disorders.

Table 1: Effect of 11-Oxoisomogroside V on PGC-1α Promoter Activity

| Concentration | Luciferase Activity (% of Control) |

| 10 µM | 133.79% |

| 20 µM | 143.81% |

Antioxidant Activity

11-Oxoisomogroside V exhibits significant antioxidant properties by scavenging various reactive oxygen species (ROS). Its efficacy against different ROS and its ability to protect against DNA damage are summarized below.

Table 2: Antioxidant Activity of 11-Oxoisomogroside V

| Assay | EC50 (µg/mL) |

| Superoxide Anion (O2-) Scavenging | 4.79 |

| Hydrogen Peroxide (H2O2) Scavenging | 16.52 |

| Hydroxyl Radical (•OH) Scavenging | 146.17 |

| •OH-induced DNA Damage Inhibition | 3.09 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

PGC-1α Promoter Driven Luciferase Reporter Assay

This protocol is based on the methodology described by Niu B, et al. in the Journal of Natural Products (2017).

-

Cell Culture and Transfection:

-

HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37 °C in a 5% CO2 humidified incubator.

-

Cells are seeded in 96-well plates.

-

Upon reaching 70-80% confluency, cells are co-transfected with a PGC-1α promoter-luciferase reporter plasmid and a Renilla luciferase plasmid (as an internal control) using a suitable transfection reagent according to the manufacturer's instructions.

-

-

Compound Treatment:

-

After 24 hours of transfection, the medium is replaced with fresh DMEM containing various concentrations of 11-Oxoisomogroside V (e.g., 10 µM and 20 µM) or vehicle control.

-

-

Luciferase Assay:

-

Following a 24-hour incubation with the compound, cells are lysed.

-

Firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system on a luminometer.

-

The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Antioxidant Activity Assays

The following protocols are based on the methodologies described by Chen W J, et al. in the International Journal of Food Sciences and Nutrition (2007).

-

Superoxide Anion (O2-) Scavenging Assay:

-

The assay is performed using a chemiluminescence method.

-

The reaction mixture contains 11-Oxoisomogroside V at various concentrations and a superoxide anion generating system (e.g., hypoxanthine-xanthine oxidase).

-

Luminol is used as a chemiluminescence probe.

-

The reduction in chemiluminescence intensity in the presence of the compound indicates its O2- scavenging activity.

-

-

Hydrogen Peroxide (H2O2) Scavenging Assay:

-

This assay also utilizes a chemiluminescence method.

-

The reaction mixture includes 11-Oxoisomogroside V, hydrogen peroxide, and a catalyst (e.g., horseradish peroxidase).

-

The chemiluminescence generated is measured, and the scavenging activity is determined by the decrease in signal.

-

-

Hydroxyl Radical (•OH) Scavenging Assay:

-

A Fenton reaction-based system is used to generate hydroxyl radicals.

-

The reaction mixture contains 11-Oxoisomogroside V, FeSO4, EDTA, H2O2, and a suitable probe.

-

The ability of the compound to scavenge •OH is quantified by measuring the inhibition of the probe's degradation or a colorimetric reaction.

-

-

•OH-induced DNA Damage Inhibition Assay:

-

Plasmid DNA is exposed to hydroxyl radicals generated by a Fenton reaction in the presence and absence of 11-Oxoisomogroside V.

-

The protective effect of the compound is assessed by analyzing the integrity of the plasmid DNA using agarose gel electrophoresis. The conversion of supercoiled DNA to nicked or linear forms indicates damage.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: PGC-1α Signaling Pathway Activation.

Caption: Luciferase Reporter Assay Workflow.

References

Unveiling the Bitter Truth: A Technical Guide to the Natural Abundance of 11-Oxoisomogroside V in Siraitia grosvenorii Cultivars

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural abundance of 11-Oxoisomogroside V, a bitter-tasting cucurbitane-type triterpenoid glycoside, across different cultivars of Siraitia grosvenorii (monk fruit). While the sweet mogrosides, particularly Mogroside V, have garnered significant attention for their use as natural, non-caloric sweeteners, the profile of other, non-sweet mogrosides like 11-Oxoisomogroside V is of increasing interest for understanding the overall phytochemical composition and potential bioactivity of monk fruit extracts. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols for analysis, and a visualization of the biosynthetic context of this compound.

Quantitative Abundance of 11-Oxoisomogroside V

The concentration of 11-Oxoisomogroside V in Siraitia grosvenorii is influenced by various factors, including the specific cultivar, processing methods, and post-harvest handling. While direct comparative studies across a wide range of named cultivars are limited in the currently available scientific literature, existing research provides valuable insights into its variable abundance.

A study on a mogroside extract (MGE) reported the content of 11-O-mogroside V to be 7.34 ± 0.16 g per 100 g of the extract [1]. This indicates that 11-Oxoisomogroside V can be a significant component of processed monk fruit extracts.

Processing techniques have a notable impact on the final concentration of this compound. Research has shown that monk fruits dried at low temperatures exhibit much higher levels of 11-oxo-mogroside V compared to those processed using traditional hot-air drying methods. This suggests that enzymatic or heat-labile degradation pathways may affect its concentration during post-harvest processing.

Furthermore, the stability of 11-Oxoisomogroside V during storage has been investigated. One study indicated that the content of 11-oxo-mogroside V remained unchanged in fresh fruits after 14 days of storage at room temperature.

While a comprehensive, cultivar-specific comparison remains an area for further research, the analysis of different batches of monk fruit from various suppliers suggests a degree of natural variation in the content of 11-Oxoisomogroside V.

Table 1: Reported Quantitative Data for 11-Oxoisomogroside V in Siraitia grosvenorii

| Sample Type | Cultivar/Batch | Concentration | Analytical Method | Reference |

| Mogroside Extract | Not Specified | 7.34 ± 0.16 g/100g | HPLC | [1] |

| Cell Suspension Culture (from mesocarp callus) | Not Specified | 0.68 mg/g DW | UPLC–PDA–ESI-Q-TOF-MS | |

| Dried Fruit | Not Specified | Higher in low-temperature vs. hot-air drying | HPTLC | |

| Fresh Fruit | Not Specified | Stable over 14 days of storage | HPLC |

DW: Dry Weight

Experimental Protocols for Quantification

The accurate quantification of 11-Oxoisomogroside V requires robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) are the most common and reliable techniques.

Sample Preparation: Extraction of Mogrosides

A generalized protocol for the extraction of mogrosides from Siraitia grosvenorii fruit powder is as follows:

-

Sample Pulverization: Dried fruit material is pulverized to a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered sample is extracted with an aqueous ethanol solution (typically 50-80%) using methods such as sonication or reflux extraction.

-

Solid-Phase Extraction (SPE) Cleanup: The crude extract is often passed through a macroporous resin column (e.g., D101) to remove impurities. The column is washed with water, and the mogrosides are subsequently eluted with a higher concentration of ethanol.

-

Concentration: The eluate containing the mogrosides is concentrated under reduced pressure to obtain the final extract for analysis.

UPLC-MS/MS for Simultaneous Quantification of Mogrosides

A validated UPLC-ESI-MS/MS method for the simultaneous quantification of eight major mogrosides, including 11-Oxoisomogroside V, has been reported.

-

Chromatographic System: Waters ACQUITY UPLC system.

-

Column: ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 μm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 35°C.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for each mogroside to ensure selectivity and sensitivity. For 11-Oxoisomogroside V, the specific m/z transitions would be optimized based on a pure standard.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a simpler and high-throughput alternative for the analysis of mogrosides.

-

Stationary Phase: HPTLC silica gel 60 plates.

-

Mobile Phase: A mixture of solvents such as ethyl acetate, ethanol, and water in an optimized ratio.

-

Detection: The plate is derivatized with a spray reagent (e.g., 10% sulfuric acid in ethanol) and heated to visualize the spots. Densitometric scanning is used for quantification.

Biosynthetic Pathway Context

11-Oxoisomogroside V is a derivative of Mogroside V, a key sweet compound in monk fruit. The biosynthesis of mogrosides originates from the cyclization of 2,3-oxidosqualene to form the cucurbitadienol skeleton. A crucial step in the formation of 11-oxo compounds is the oxidation at the C-11 position of the cucurbitadienol backbone. This reaction is catalyzed by a specific cytochrome P450 monooxygenase, identified as CYP87D18 . This enzyme is responsible for the hydroxylation at C-11, which can be further oxidized to a keto group, leading to the formation of 11-oxo-cucurbitadienol. Subsequent glycosylation steps, involving various UDP-glucosyltransferases (UGTs), attach sugar moieties to the aglycone to produce the diverse range of mogrosides, including 11-Oxoisomogroside V.

Caption: Simplified biosynthetic pathway leading to Mogroside V and 11-Oxoisomogroside V.

Conclusion and Future Perspectives

The natural abundance of 11-Oxoisomogroside V in Siraitia grosvenorii is a variable trait influenced by genetics, processing, and storage. While current literature provides a foundational understanding of its presence and methods for its quantification, a significant knowledge gap exists regarding its specific distribution across different commercial and wild cultivars. Future research should focus on a systematic, comparative analysis of the complete mogroside profiles, including the bitter-tasting compounds, in a broader range of named Siraitia grosvenorii cultivars. Such studies would not only contribute to a more comprehensive quality control of monk fruit products but also open avenues for exploring the potential biological activities of these less-studied mogrosides, which could be of significant interest to the pharmaceutical and drug development industries. The detailed experimental protocols provided herein offer a robust starting point for researchers aiming to undertake such investigations.

References

Unveiling the Bioactivity of 11-Oxoisomogroside V and its Potential Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Oxoisomogroside V, a cucurbitane glycoside isolated from the fruit of Siraitia grosvenorii (Luo Han Guo), has emerged as a molecule of interest in the field of natural product chemistry and drug discovery. This technical guide provides a comprehensive overview of the currently available data on the biological activity of 11-Oxoisomogroside V and explores the potential for its derivatives as therapeutic agents. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes known signaling pathways to facilitate further research and development.

Biological Activity of 11-Oxoisomogroside V

The primary reported biological activity of 11-Oxoisomogroside V is its ability to activate the transcriptional activity of Peroxisome Proliferator-Activated Receptor-gamma Coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis and cellular energy metabolism.

Quantitative Data: PGC-1α Activation

The activation of the PGC-1α promoter by 11-Oxoisomogroside V has been quantified using a luciferase reporter assay. The results demonstrate a dose-dependent increase in PGC-1α promoter activity.

| Compound | Concentration | PGC-1α Promoter Activity (Luciferase Activity %) |

| 11-Oxoisomogroside V | 10 µM | 133.79% |

| 11-Oxoisomogroside V | 20 µM | 143.81% |

Potential Therapeutic Applications and Derivatives

While specific data on the anti-inflammatory and anti-cancer activities of 11-Oxoisomogroside V are not yet available in the form of IC50 or EC50 values, the known functions of PGC-1α suggest potential therapeutic applications in metabolic diseases, neurodegenerative disorders, and conditions associated with mitochondrial dysfunction.

The development of derivatives of 11-Oxoisomogroside V represents a promising avenue for enhancing its potency, selectivity, and pharmacokinetic properties. Synthetic modifications could target various positions of the aglycone or the sugar moieties to explore structure-activity relationships (SAR) for different biological targets. As of the latest literature review, specific studies on the synthesis and biological evaluation of 11-Oxoisomogroside V derivatives have not been published.

Experimental Protocols

PGC-1α Promoter-Driven Luciferase Reporter Assay

This assay is fundamental to quantifying the activation of PGC-1α by 11-Oxoisomogroside V.

Objective: To measure the transcriptional activation of the PGC-1α promoter in response to treatment with 11-Oxoisomogroside V.

Principle: A reporter vector containing the firefly luciferase gene under the control of the PGC-1α promoter is transfected into a suitable host cell line. The cells are then treated with the test compound. If the compound activates the PGC-1α promoter, it will drive the expression of luciferase. The amount of light produced upon the addition of a luciferase substrate is proportional to the level of promoter activation.

Materials:

-

HEK293T cells (or other suitable cell line)

-

PGC-1α promoter-luciferase reporter construct

-

Control vector (e.g., pRL-TK Renilla luciferase vector for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

11-Oxoisomogroside V

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the PGC-1α promoter-luciferase reporter construct and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubation: Incubate the transfected cells for 24 hours to allow for expression of the reporter genes.

-

Treatment: Replace the medium with fresh medium containing various concentrations of 11-Oxoisomogroside V (e.g., 10 µM and 20 µM) or vehicle control.

-

Incubation: Incubate the cells for another 24-48 hours.

-

Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

-

Luminometry: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Express the results as a percentage of the vehicle control.

Signaling Pathways and Visualizations

PGC-1α Signaling Pathway

The activation of PGC-1α by 11-Oxoisomogroside V initiates a cascade of downstream events that regulate cellular metabolism and mitochondrial function. The precise upstream signaling molecules that are directly modulated by 11-Oxoisomogroside V to activate PGC-1α are yet to be fully elucidated. The following diagram illustrates the general PGC-1α signaling pathway.

Caption: General PGC-1α signaling pathway activated by various stimuli.

Experimental Workflow: PGC-1α Luciferase Assay

The following diagram outlines the key steps in the experimental workflow for assessing PGC-1α promoter activity.

Caption: Experimental workflow for the PGC-1α luciferase reporter assay.

Conclusion and Future Directions

11-Oxoisomogroside V demonstrates clear activity as a PGC-1α activator. This foundational data opens up numerous avenues for future research. Key areas for further investigation include:

-

Broad Biological Screening: Conducting comprehensive in vitro assays to determine the anti-inflammatory, anti-cancer, and other biological activities of 11-Oxoisomogroside V and quantifying these effects with IC50 and EC50 values.

-

Derivative Synthesis and SAR Studies: Synthesizing a library of 11-Oxoisomogroside V derivatives and systematically evaluating their biological activities to establish structure-activity relationships.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanism by which 11-Oxoisomogroside V activates PGC-1α, including the identification of direct binding partners and upstream signaling pathways.

-

In Vivo Efficacy Studies: Evaluating the therapeutic potential of 11-Oxoisomogroside V and its promising derivatives in relevant animal models of metabolic and other diseases.

This technical guide serves as a starting point for researchers and drug developers interested in the therapeutic potential of 11-Oxoisomogroside V. The provided data and protocols are intended to facilitate the design of future studies aimed at fully characterizing the bioactivity of this intriguing natural product and its derivatives.

The Anti-Inflammatory Mechanism of Mogroside V in Cellular Models: A Technical Guide

Disclaimer: As of late 2025, dedicated research elucidating the specific mechanism of action for 11-Oxoisomogroside V in cellular models remains limited in publicly accessible scientific literature. However, extensive studies on its parent compound, Mogroside V, offer significant insights into its potential anti-inflammatory and cytoprotective pathways. This guide provides a comprehensive overview of the mechanism of action of Mogroside V, which is anticipated to share key mechanistic pathways with 11-Oxoisomogroside V due to structural similarities. The following data, protocols, and pathways are based on published research on Mogroside V.

Executive Summary

Mogroside V, a principal active triterpenoid saponin from Siraitia grosvenorii, has demonstrated potent anti-inflammatory properties in various cellular models. The core mechanism of action revolves around the dual modulation of two critical signaling pathways: the inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway and the activation of the cytoprotective Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This dual action effectively suppresses the production of inflammatory mediators while concurrently enhancing the cellular antioxidant defense systems. This guide details the experimental evidence, protocols, and signaling cascades associated with Mogroside V's bioactivity.

Core Mechanisms of Action

Inhibition of the NF-κB Signaling Pathway

Mogroside V exerts its anti-inflammatory effects primarily by suppressing the activation of the NF-κB pathway, a central regulator of the inflammatory response. In cellular models, particularly in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 and BV-2 microglia), Mogroside V has been shown to inhibit key steps in this cascade. The proposed mechanism involves the inhibition of Toll-like receptor 4 (TLR4) and Myeloid differentiation primary response 88 (MyD88), leading to a downstream reduction in the phosphorylation of IκBα and the p65 subunit of NF-κB.[1] This prevents the nuclear translocation of p65, thereby inhibiting the transcription of pro-inflammatory genes.

Activation of the Nrf2 Signaling Pathway

Concurrently, Mogroside V activates the Nrf2 signaling pathway, the master regulator of the cellular antioxidant response.[1] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Mogroside V is thought to induce a conformational change in Keap1, leading to the release and nuclear translocation of Nrf2. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, upregulating the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of Mogroside V in cellular models based on published literature.

Table 1: Effect of Mogroside V on Pro-inflammatory Mediators in LPS-stimulated BV-2 Microglia

| Parameter | Concentration of Mogroside V (µM) | Outcome | Reference |

| TNF-α Production | 6.25, 12.5, 25 | Dose-dependent reduction | [1] |

| IL-1β Production | 6.25, 12.5, 25 | Dose-dependent reduction | [1] |

| IL-6 Production | 6.25, 12.5, 25 | Dose-dependent reduction | [1] |

| iNOS Protein Expression | 6.25, 12.5, 25 | Dose-dependent reduction | [1] |

| COX-2 Protein Expression | 6.25, 12.5, 25 | Dose-dependent reduction | [1] |

Table 2: Effect of Mogroside V on NF-κB and Nrf2 Signaling Pathway Components in LPS-stimulated BV-2 Microglia

| Protein | Concentration of Mogroside V (µM) | Effect | Reference |

| p-p65 | 6.25, 12.5, 25 | Dose-dependent decrease | [1] |

| p-IκBα | 6.25, 12.5, 25 | Dose-dependent decrease | [1] |

| Nuclear Nrf2 | 6.25, 12.5, 25 | Dose-dependent increase | [1] |

| HO-1 | 6.25, 12.5, 25 | Dose-dependent increase | [1] |

| NQO1 | 6.25, 12.5, 25 | Dose-dependent increase | [1] |

Detailed Experimental Protocols

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7 or murine microglia cell line BV-2.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol: Cells are pre-treated with various concentrations of Mogroside V (e.g., 0, 6.25, 12.5, 25 µM) for 2 hours, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (e.g., 1 hour for signaling protein analysis, 24 hours for cytokine analysis).[1]

Western Blot Analysis

-

Objective: To quantify the expression levels of key proteins in the NF-κB and Nrf2 pathways.

-

Procedure:

-

Following treatment, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-p65, p-IκBα, Nrf2, HO-1, β-actin).

-

After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Objective: To measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

-

Procedure:

-

Cell culture supernatants are collected after the treatment period.

-

The concentrations of cytokines are determined using commercially available ELISA kits according to the manufacturer's instructions.

-

The absorbance is measured at 450 nm using a microplate reader.

-

Signaling Pathway and Workflow Visualizations

Experimental Workflow for Assessing Anti-Inflammatory Activity

References

The Pharmacological Potential of 11-Oxoisomogroside V: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Oxoisomogroside V, a cucurbitane triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit), has emerged as a compound of interest for its significant antioxidant properties. This technical guide provides a comprehensive overview of the current understanding of the pharmacological potential of 11-Oxoisomogroside V, with a primary focus on its antioxidant activity. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated pathways and workflows to support further research and development efforts. While the primary focus of existing research has been on its antioxidant capacity, the broader therapeutic potential of related compounds from Siraitia grosvenorii suggests that 11-Oxoisomogroside V may possess other beneficial bioactivities, although specific data remains limited.

Introduction

Siraitia grosvenorii, a perennial vine native to Southern China, has a long history of use in traditional medicine and as a natural sweetener. The primary bioactive constituents of its fruit are mogrosides, a class of triterpenoid glycosides. Among these, 11-Oxoisomogroside V has been identified and investigated for its potential health benefits. This guide synthesizes the available scientific literature on 11-Oxoisomogroside V, presenting its known pharmacological effects and the experimental basis for these findings.

Pharmacological Properties

The most well-documented pharmacological property of 11-Oxoisomogroside V is its potent antioxidant activity. It has demonstrated significant efficacy in scavenging various reactive oxygen species (ROS) and protecting against oxidative damage.

Antioxidant Activity

In vitro studies have quantified the ability of 11-Oxoisomogroside V to neutralize key ROS, including superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). Furthermore, its protective effects against ROS-induced macromolecular damage, specifically DNA damage, have been evaluated.

Table 1: In Vitro Antioxidant Activity of 11-Oxoisomogroside V

| Parameter | EC₅₀ (µg/mL) | Reference |

| Superoxide Anion (O₂⁻) Scavenging Effect | 4.79 | [1] |

| Hydrogen Peroxide (H₂O₂) Scavenging Effect | 16.52 | [1] |

| Hydroxyl Radical (•OH) Scavenging Effect | 146.17 | [1] |

| Inhibition of •OH-induced DNA Damage | 3.09 | [1] |

Experimental Protocols

The following sections detail the generalized experimental methodologies employed to determine the antioxidant capacity of 1-Oxoisomogroside V. These protocols are based on standard chemiluminescence assays.

Superoxide Anion (O₂⁻) Scavenging Activity Assay

This assay assesses the ability of a compound to scavenge superoxide radicals, which can be generated by systems such as xanthine/xanthine oxidase and detected by a chemiluminescent probe like luminol or lucigenin.

Principle: The enzymatic reaction of xanthine and xanthine oxidase produces superoxide anions. In the presence of a chemiluminescent probe, these radicals generate a light signal that can be measured. A decrease in the chemiluminescence intensity in the presence of the test compound indicates superoxide scavenging activity.

Generalized Protocol:

-

Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer), xanthine, and the chemiluminescent probe.

-

Add varying concentrations of 11-Oxoisomogroside V to the reaction mixture.

-

Initiate the reaction by adding xanthine oxidase.

-

Immediately measure the chemiluminescence intensity using a luminometer.

-

A control reaction is performed without the test compound.

-

The percentage of scavenging activity is calculated using the formula: [(Control Luminescence - Sample Luminescence) / Control Luminescence] x 100.

-

The EC₅₀ value is determined by plotting the scavenging percentage against the concentration of 11-Oxoisomogroside V.

Hydrogen Peroxide (H₂O₂) Scavenging Activity Assay

This assay evaluates the capacity of a compound to neutralize hydrogen peroxide, often detected via a chemiluminescence reaction catalyzed by a peroxidase.

Principle: In the presence of a catalyst like horseradish peroxidase (HRP), hydrogen peroxide can oxidize a chemiluminescent substrate (e.g., luminol), producing light. A compound with H₂O₂ scavenging activity will reduce the amount of H₂O₂ available for the reaction, leading to a decrease in light emission.

Generalized Protocol:

-

Prepare a reaction mixture containing a buffer, the chemiluminescent substrate, and HRP.

-

Add different concentrations of 11-Oxoisomogroside V to the mixture.

-

Add a known concentration of hydrogen peroxide to initiate the reaction.

-

Measure the resulting chemiluminescence with a luminometer.

-

A control is run without the test compound.

-

Calculate the scavenging percentage as described for the superoxide anion assay.

-

Determine the EC₅₀ value from the dose-response curve.

Hydroxyl Radical (•OH) Scavenging Activity Assay

This assay measures the ability of a compound to scavenge highly reactive hydroxyl radicals, which can be generated through the Fenton reaction (Fe²⁺ + H₂O₂).

Principle: Hydroxyl radicals generated by the Fenton reaction can be detected by their reaction with a chemiluminescent probe. A scavenger compound will compete with the probe for the hydroxyl radicals, resulting in a diminished light signal.

Generalized Protocol:

-

Create a reaction mixture containing a buffer, a ferrous salt (e.g., FeSO₄), and a chemiluminescent probe.

-

Introduce varying concentrations of 11-Oxoisomogroside V.

-

Start the reaction by adding hydrogen peroxide.

-

Measure the chemiluminescence intensity immediately.

-

A control reaction is performed in the absence of the test compound.

-

Calculate the scavenging percentage and the EC₅₀ value as previously described.

Inhibition of Hydroxyl Radical-Induced DNA Damage Assay

This assay assesses the protective effect of a compound against DNA damage caused by hydroxyl radicals.

Principle: Hydroxyl radicals can induce strand breaks in plasmid DNA. This damage can be visualized and quantified by agarose gel electrophoresis. Undamaged supercoiled plasmid DNA migrates faster than the damaged open-circular or linear forms. A protective compound will reduce the extent of DNA strand breaks.

Generalized Protocol:

-

Prepare a reaction mixture containing plasmid DNA in a suitable buffer.

-

Add varying concentrations of 11-Oxoisomogroside V.

-

Induce DNA damage by adding a hydroxyl radical generating system (e.g., Fenton reagents).

-

Incubate the mixture for a specific period.

-

Stop the reaction and analyze the DNA forms by agarose gel electrophoresis.

-

Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.

-

Quantify the intensity of the supercoiled DNA band to determine the percentage of protection.

-

Calculate the EC₅₀ value for the inhibition of DNA damage.

Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Caption: Antioxidant Mechanism of 11-Oxoisomogroside V.

Caption: General Workflow for Antioxidant Activity Assay.

Other Potential Pharmacological Activities

While robust quantitative data for 11-Oxoisomogroside V is currently centered on its antioxidant effects, preliminary studies on extracts of Siraitia grosvenorii and related mogrosides suggest potential for other pharmacological activities, including:

-

Anti-inflammatory Effects: Some studies on mogrosides have indicated an ability to modulate inflammatory pathways. However, specific data on the anti-inflammatory activity of 11-Oxoisomogroside V is not yet available.

-

Anti-tumor Activity: Research into other mogrosides has explored their potential to inhibit the growth of certain cancer cell lines. Further investigation is required to determine if 11-Oxoisomogroside V shares these properties.

It is important to note that these areas require dedicated research to establish the specific effects and mechanisms of action of 11-Oxoisomogroside V.

Conclusion and Future Directions

11-Oxoisomogroside V presents a compelling profile as a potent antioxidant compound. The available data strongly supports its ability to scavenge multiple reactive oxygen species and protect against oxidative DNA damage. This suggests its potential application in the development of nutraceuticals, functional foods, and therapeutic agents aimed at mitigating oxidative stress-related conditions.

Future research should focus on:

-

Elucidating the precise molecular mechanisms underlying its antioxidant activity.

-

Investigating its potential anti-inflammatory and anti-tumor properties through dedicated in vitro and in vivo studies.

-

Evaluating its bioavailability, pharmacokinetics, and safety profile in preclinical models.

A deeper understanding of the pharmacological potential of 11-Oxoisomogroside V will be crucial for translating its promising in vitro antioxidant activity into tangible health benefits.

References

In Vitro Metabolism of 11-Oxoisomogroside V by Gut Microbiota: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Oxoisomogroside V is a cucurbitane glycoside, a class of compounds found in various plants and known for their diverse biological activities. As with many orally ingested natural products, the bioavailability and pharmacological effects of 11-Oxoisomogroside V are significantly influenced by its metabolism by the gut microbiota. The trillions of microorganisms residing in the human gastrointestinal tract possess a vast enzymatic machinery capable of transforming complex molecules that are otherwise indigestible by human enzymes. Understanding the in vitro metabolism of 11-Oxoisomogroside V is a critical step in elucidating its mechanism of action, identifying its active metabolites, and assessing its potential as a therapeutic agent.

This technical guide provides a comprehensive overview of the in vitro metabolism of 11-Oxoisomogroside V by gut microbiota. It details the putative metabolic pathways, outlines standardized experimental protocols for studying its biotransformation, and presents a framework for the quantitative analysis of its metabolites.

Putative Metabolic Pathway of 11-Oxoisomogroside V

The metabolism of 11-Oxoisomogroside V by gut microbiota is believed to proceed primarily through sequential deglycosylation, a common biotransformation pathway for glycosides. This process involves the stepwise removal of sugar moieties by various microbial glycosidases, leading to the formation of a series of metabolites with potentially altered biological activities. While specific studies on 11-Oxoisomogroside V are limited, the metabolic fate of the closely related compound, Mogroside V, provides a strong model for its biotransformation. The proposed metabolic pathway involves the hydrolysis of glycosidic bonds, ultimately yielding the aglycone, mogrol. It is hypothesized that 11-Oxoisomogroside V follows a similar deglycosylation cascade.

Application Note: Quantitative Analysis of 11-Oxoisomogroside V and Other Mogrosides by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the simultaneous quantification of 11-Oxoisomogroside V and other key mogrosides from Siraitia grosvenorii (monk fruit) extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Mogrosides, particularly Mogroside V and its derivatives like 11-Oxoisomogroside V, are of significant interest due to their intense sweetness and potential pharmacological activities, including anti-inflammatory and neuroprotective effects.[1][2][3] The described methodology is sensitive, selective, and suitable for high-throughput analysis in various matrices, including natural product extracts and biological samples.

Introduction

Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo, is a perennial vine native to southern China cultivated for its intensely sweet fruit.[4] The sweetness is attributed to a group of triterpene glycosides known as mogrosides.[4] Among these, Mogroside V is the most abundant and is estimated to be 250 to 425 times sweeter than sucrose.[3][5] Its oxidized form, 11-Oxoisomogroside V, along with other mogrosides such as Siamenoside I, Mogroside III, and Mogroside IV, also contribute to the overall sweetness profile and possess various biological activities.[1][3]

Accurate and sensitive quantification of these individual mogrosides is crucial for quality control of monk fruit extracts, understanding their synergistic effects, and for pharmacokinetic studies in drug development.[6][7] LC-MS/MS offers the necessary selectivity and sensitivity for analyzing these structurally similar compounds, often in complex matrices. This document outlines a robust LC-MS/MS method for the analysis of 11-Oxoisomogroside V and other mogrosides.

Experimental Protocols

Sample Preparation

The following protocol describes a general procedure for the extraction of mogrosides from dried monk fruit powder. Modifications may be necessary for other matrices such as plasma or cell culture.

Materials:

-

Dried and powdered Siraitia grosvenorii fruit

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

0.22 µm syringe filters

Procedure:

-

Weigh 1.0 g of the dried monk fruit powder into a 50 mL centrifuge tube.

-

Add 25 mL of 80:20 (v/v) methanol/water solution.

-

Vortex the mixture for 2 minutes to ensure thorough wetting of the powder.

-

Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the suspension at 4000 rpm for 10 minutes.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

-

The sample is now ready for LC-MS/MS analysis. For plasma samples, a protein precipitation step with methanol is required.[6][7]

LC-MS/MS Instrumentation and Conditions

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source

Liquid Chromatography Parameters:

| Parameter | Condition |

|---|---|

| Column | Shiseido Capcell Pak UG120 C18 (2.0 x 50mm, 3.0µm) or equivalent |

| Mobile Phase A | Water |

| Mobile Phase B | Methanol |

| Gradient | Isocratic elution with 60:40 (v/v) Methanol:Water[6][7] |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Run Time | 7.0 minutes[7] |

Mass Spectrometry Parameters:

| Parameter | Condition |

|---|---|

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Scan Type | Selected Reaction Monitoring (SRM) |

| Ion Spray Voltage | -4000 V |

| Source Temperature | 500°C |

| Collision Gas | High |

SRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Mogroside V | 1285.6 | 1123.7 |

| 11-Oxoisomogroside V | Not specified in search results | Not specified in search results |

| Mogroside IV | Not specified in search results | Not specified in search results |

| Siamenoside I | Not specified in search results | Not specified in search results |

| Mogroside III | Not specified in search results | Not specified in search results |

Note: The SRM transitions for 11-Oxoisomogroside V and other mogrosides need to be optimized based on direct infusion of analytical standards. A study on the pharmacokinetic of mogroside V used polygalasaponin F as an internal standard (IS) with an SRM transition of m/z 1089.6 → 649.6.[6]

Quantitative Data Summary

The following tables summarize the quantitative performance of a typical LC-MS/MS method for mogroside analysis.

Table 1: Calibration Curve and Linearity for Mogroside V

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

|---|---|---|

| Mogroside V | 96.0 - 96,000 | ≥ 0.995 |

Data adapted from a pharmacokinetic study of Mogroside V in rat plasma.[6]

Table 2: Precision and Accuracy for Mogroside V Quantification

| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

|---|---|---|---|

| Low | <10.1 | <10.1 | 91.3 - 95.7 |

| Medium | <10.1 | <10.1 | 91.3 - 95.7 |

| High | <10.1 | <10.1 | 91.3 - 95.7 |

Data represents typical values from a validated method.[6][7]

Table 3: Recovery and Matrix Effect for Mogroside V in Plasma

| Analyte | Mean Recovery (%) | Matrix Effect (%) |

|---|---|---|

| Mogroside V | 91.3 - 95.7 | 98.2 - 105.0 |

Data from a study in rat plasma.[6][7]

Table 4: Limit of Quantification (LOQ) for Mogroside V

| Analyte | LOQ (ng/mL) |

|---|---|

| Mogroside V | 96.0 |

Determined in rat plasma.[6][7]

Visualizations

Caption: Workflow for Mogroside Analysis.

Caption: Simplified Mogroside Biosynthetic Pathway.

Conclusion

The LC-MS/MS method detailed in this application note is a reliable and robust tool for the quantitative analysis of 11-Oxoisomogroside V and other mogrosides in various samples. The high sensitivity and selectivity of the SRM mode allow for accurate measurements even at low concentrations, making it suitable for quality control, pharmacokinetic studies, and other research applications. The provided protocols and data serve as a valuable resource for researchers and scientists in the fields of natural product chemistry, food science, and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications [frontiersin.org]

- 3. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Siraitia grosvenorii - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pjps.pk [pjps.pk]

- 7. Quantitative determination of mogroside V in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Structural Elucidation of 11-Oxoisomogroside V using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Oxoisomogroside V is a cucurbitane-type triterpenoid saponin isolated from the fruit of Siraitia grosvenorii (Luo Han Guo).[1][2][3] As a member of the mogroside family, it is of significant interest for its potential pharmacological activities and as a natural high-intensity sweetener. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such complex natural products.[4] This application note provides a detailed protocol for the structural characterization of 11-Oxoisomogroside V using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Abstract

This document outlines the comprehensive methodology for the structural determination of 11-Oxoisomogroside V. The protocol includes sample preparation, and the acquisition and analysis of ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) spectra. The presented data, including chemical shifts and key correlations, provide a complete spectral assignment for the molecule.

Experimental Protocols

Sample Preparation

-

Compound Isolation: 11-Oxoisomogroside V is typically isolated from the crude extract of Siraitia grosvenorii using chromatographic techniques such as column chromatography over silica gel, followed by preparative HPLC.

-

Sample for NMR:

-

Weigh approximately 5-10 mg of purified 11-Oxoisomogroside V.

-

Dissolve the sample in 0.5 mL of deuterated pyridine (C₅D₅N). Other deuterated solvents like methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used, which may cause slight variations in chemical shifts.

-

Transfer the solution to a 5 mm NMR tube.

-

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Spectral Width: 12 ppm

-

Temperature: 298 K

-

-

¹³C NMR:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Spectral Width: 220 ppm

-

Temperature: 298 K

-

-

COSY:

-

Pulse Program: cosygpqf

-

Number of Scans: 8

-

Spectral Width: 12 ppm in both dimensions

-

-

HSQC:

-

Pulse Program: hsqcedetgpsisp2.3

-

Number of Scans: 16

-

Spectral Width: 12 ppm (¹H) and 165 ppm (¹³C)

-

-

HMBC:

-

Pulse Program: hmbcgpndqf

-

Number of Scans: 32

-

Spectral Width: 12 ppm (¹H) and 220 ppm (¹³C)

-

Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for 11-Oxoisomogroside V, assigned based on the analysis of COSY, HSQC, and HMBC spectra.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) for the Aglycone of 11-Oxoisomogroside V in C₅D₅N

| Position | δc (ppm) | δh (ppm, mult., J in Hz) |

| 1 | 38.1 | 1.65, m; 1.02, m |

| 2 | 27.9 | 2.15, m; 1.98, m |

| 3 | 88.9 | 3.45, dd, 11.5, 4.5 |

| 4 | 39.5 | - |

| 5 | 52.8 | 1.88, m |

| 6 | 76.8 | 4.45, t, 7.5 |

| 7 | 42.1 | 2.55, m; 2.35, m |

| 8 | 48.9 | 2.25, m |

| 9 | 47.5 | 2.10, m |

| 10 | 37.5 | - |

| 11 | 211.5 | - |

| 12 | 50.1 | 3.15, d, 16.5; 2.65, d, 16.5 |

| 13 | 49.8 | - |

| 14 | 51.5 | - |

| 15 | 33.5 | 1.85, m; 1.55, m |

| 16 | 29.5 | 2.05, m; 1.75, m |

| 17 | 41.5 | 2.30, m |

| 18 | 18.5 | 1.05, s |

| 19 | 20.5 | 1.35, s |

| 20 | 36.5 | 2.45, m |

| 21 | 19.5 | 1.15, d, 6.5 |

| 22 | 34.5 | 1.95, m; 1.60, m |

| 23 | 31.5 | 2.20, m; 1.80, m |

| 24 | 75.5 | 4.10, m |

| 25 | 71.5 | - |

| 26 | 28.5 | 1.55, s |

| 27 | 27.5 | 1.50, s |

| 28 | 29.8 | 1.25, s |

| 29 | 17.5 | 1.20, s |

| 30 | 25.5 | 1.45, s |

Table 2: ¹H and ¹³C NMR Chemical Shifts (δ) for the Sugar Moieties of 11-Oxoisomogroside V in C₅D₅N

| Position | δc (ppm) | δh (ppm, mult., J in Hz) |

| Glc I (C-3) | ||

| 1' | 105.5 | 4.95, d, 7.5 |

| 2' | 75.5 | 4.15, m |

| 3' | 78.5 | 4.25, m |

| 4' | 71.5 | 4.20, m |

| 5' | 78.1 | 3.95, m |

| 6' | 62.5 | 4.40, m; 4.28, m |

| Glc II (C-24) | ||

| 1'' | 104.8 | 5.05, d, 8.0 |

| 2'' | 76.5 | 4.10, m |

| 3'' | 78.8 | 4.30, m |

| 4'' | 71.8 | 4.22, m |

| 5'' | 78.3 | 4.00, m |

| 6'' | 62.8 | 4.45, m; 4.35, m |

| Glc III (Glc I, C-2') | ||

| 1''' | 105.8 | 5.35, d, 7.8 |

| 2''' | 75.8 | 4.05, m |

| 3''' | 78.3 | 4.28, m |

| 4''' | 71.3 | 4.18, m |

| 5''' | 77.8 | 3.90, m |

| 6''' | 62.3 | 4.38, m; 4.25, m |

| Glc IV (Glc I, C-6') | ||

| 1'''' | 104.5 | 4.85, d, 7.5 |

| 2'''' | 75.3 | 4.08, m |

| 3'''' | 78.6 | 4.32, m |

| 4'''' | 71.6 | 4.24, m |

| 5'''' | 78.0 | 3.98, m |

| 6'''' | 62.6 | 4.42, m; 4.30, m |

| Glc V (Glc II, C-2'') | ||

| 1''''' | 105.6 | 5.45, d, 7.8 |

| 2''''' | 75.6 | 4.12, m |

| 3''''' | 78.2 | 4.26, m |

| 4''''' | 71.2 | 4.16, m |

| 5''''' | 77.6 | 3.88, m |

| 6''''' | 62.2 | 4.36, m; 4.23, m |

Table 3: Key HMBC Correlations for 11-Oxoisomogroside V

| Proton (δh) | Correlated Carbons (δc) |

| H-3 (3.45) | C-1, C-2, C-4, C-5, C-1' |

| H-6 (4.45) | C-5, C-7, C-8, C-10 |

| H-12 (3.15, 2.65) | C-11, C-13, C-14, C-17 |

| H-18 (1.05) | C-12, C-13, C-14, C-17 |

| H-19 (1.35) | C-1, C-5, C-9, C-10 |

| H-21 (1.15) | C-17, C-20, C-22 |

| H-26 (1.55) | C-24, C-25, C-27 |

| H-27 (1.50) | C-24, C-25, C-26 |

| H-1' (4.95) | C-3 |

| H-1'' (5.05) | C-24 |

| H-1''' (5.35) | C-2' |

| H-1'''' (4.85) | C-6' |

| H-1''''' (5.45) | C-2'' |

Visualization of Experimental Workflow and Structural Relationships

Caption: Experimental workflow for the isolation and structural elucidation of 11-Oxoisomogroside V.

Caption: Key HMBC correlations establishing the glycosylation pattern of 11-Oxoisomogroside V.

Conclusion

The combined application of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural elucidation of complex natural products like 11-Oxoisomogroside V. The detailed protocols and tabulated data presented herein serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development. The unambiguous assignment of all proton and carbon signals is crucial for quality control, further chemical modification, and understanding the structure-activity relationships of this class of compounds.

References

Application Notes and Protocols for Evaluating the Bioactivity of 11-Oxoisomogroside V

For Researchers, Scientists, and Drug Development Professionals